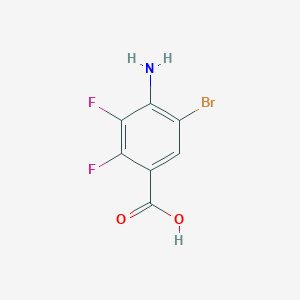

4-Amino-5-bromo-2,3-difluorobenzoic acid

説明

4-Amino-5-bromo-2,3-difluorobenzoic acid (CAS: 1379365-61-3) is a halogenated benzoic acid derivative with the molecular formula C₇H₄BrF₂NO₂ and a molecular weight of 267.02 g/mol. This compound features a benzoic acid backbone substituted with amino (-NH₂), bromo (-Br), and difluoro (-F₂) groups at positions 4, 5, 2, and 3, respectively. Its structural uniqueness lies in the synergistic interplay of electron-withdrawing halogens and the electron-donating amino group, which modulates its reactivity and solubility.

特性

IUPAC Name |

4-amino-5-bromo-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEZYCSUXJMVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Amino-5-bromo-2,3-difluorobenzoic acid typically involves multiple steps. One common method includes the preparation of a solution, followed by the addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.

化学反応の分析

4-Amino-5-bromo-2,3-difluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of halogens (bromo and fluoro groups) makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are facilitated by the presence of halogen substituents.

Common reagents used in these reactions include n-butyllithium, boron reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Amino-5-bromo-2,3-difluorobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors.

作用機序

The mechanism of action of 4-Amino-5-bromo-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as a modulator of enzyme activity or as a stabilizer of certain neurotransmitters . The exact pathways and targets depend on the specific application and the derivative being studied.

類似化合物との比較

Key Observations :

- Amino Group Impact: The amino group in 4-amino-5-bromo-2,3-difluorobenzoic acid enhances solubility in polar solvents compared to non-amino analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) .

- Halogen Positioning : Bromine at position 5 (vs. 4 or 6) influences steric and electronic effects in coupling reactions. For example, 4-bromo-2,3-difluorobenzoic acid is more reactive in nucleophilic substitutions due to reduced steric hindrance .

Key Findings :

Key Trends :

- Pharmaceutical demand drives growth for amino-substituted derivatives, whereas non-amino analogs are niche in agrochemicals or materials science .

Physicochemical Properties

- Acidity: The carboxylic acid group in all compounds confers acidity (pKa ~2.7–3.0), but amino groups slightly increase basicity in 4-amino-5-bromo-2,3-difluorobenzoic acid .

- Thermal Stability : Fluorine and bromine substituents enhance thermal stability, with melting points correlating with halogen size (e.g., 4-bromo-2,3-difluoro: 156–158°C vs. chloro analogs ~140°C) .

Research Findings and Challenges

- Reactivity: The amino group in 4-amino-5-bromo-2,3-difluorobenzoic acid enables regioselective functionalization but complicates purification due to zwitterionic forms .

- Market Limitations : High production costs and stringent regulatory requirements hinder scalability compared to simpler halogenated benzoic acids .

生物活性

4-Amino-5-bromo-2,3-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

4-Amino-5-bromo-2,3-difluorobenzoic acid is characterized by the presence of amino, bromo, and difluoro substituents on a benzoic acid framework. The unique arrangement of these substituents contributes to its distinct chemical reactivity and biological activity.

The biological activity of 4-Amino-5-bromo-2,3-difluorobenzoic acid primarily involves its interaction with enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of central nervous system disorders and other therapeutic applications. The compound may modulate enzymatic activity through:

- Inhibition of Enzyme Activity : It may bind to active sites or allosteric sites on enzymes, altering their function.

- Disruption of Cellular Processes : By interfering with signaling pathways or cellular mechanisms, it can affect cell proliferation and survival.

- Interaction with Nucleic Acids : Some studies suggest potential intercalation or binding to DNA/RNA structures, impacting genetic expression.

Biological Activities

Research indicates that derivatives of 4-Amino-5-bromo-2,3-difluorobenzoic acid exhibit various biological activities:

- Enzyme Inhibition : Its derivatives have shown potential as inhibitors in biochemical assays.

- Antimicrobial Properties : Some studies have suggested efficacy against certain bacterial strains.

- Pharmacological Applications : Ongoing research is exploring its use in pharmaceuticals targeting neurological conditions.

Data Table: Biological Activities of 4-Amino-5-bromo-2,3-difluorobenzoic Acid Derivatives

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme sEH (soluble epoxide hydrolase) demonstrated that specific derivatives of 4-Amino-5-bromo-2,3-difluorobenzoic acid exhibited submicromolar potency in inhibiting enzyme activity. This suggests a promising avenue for developing therapeutic agents targeting metabolic disorders.

Case Study 2: Antiparasitic Activity

Research focusing on antimalarial therapies highlighted the effectiveness of modified benzoic acids in inhibiting PfATP4-associated Na-ATPase activity. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic efficacy.

Comparative Analysis with Similar Compounds

The biological activity of 4-Amino-5-bromo-2,3-difluorobenzoic acid can be contrasted with similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-4-fluorobenzoic acid | Different substitution pattern | Moderate enzyme inhibition |

| 5-Bromo-2,4-difluorobenzoic acid | Altered fluorination | Reduced antimicrobial activity |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | Enhanced lipophilicity | Increased CNS activity |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。